molecular formula C11H13ClFN B13269100 N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine

N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine

Cat. No.: B13269100
M. Wt: 213.68 g/mol
InChI Key: KJCYUMYTMJPEAH-UHFFFAOYSA-N
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Description

N-[1-(3-Chloro-4-fluorophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a substituted phenyl group. Its structure comprises a cyclopropanamine moiety linked via an ethyl chain to a 3-chloro-4-fluorophenyl ring.

Key structural attributes:

  • Molecular formula: C₁₁H₁₃ClFN
  • Molecular weight: ~213.68 g/mol (based on analogous compounds) .
  • Substituent positions: Chlorine at position 3 and fluorine at position 4 on the phenyl ring.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)8-2-5-11(13)10(12)6-8/h2,5-7,9,14H,3-4H2,1H3

InChI Key

KJCYUMYTMJPEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-chloro-4-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1-(2-Chloro-4-fluorophenyl)ethyl]cyclopropanamine

Structural Differences :

  • Halogen positions: Chlorine at position 2 (vs. 3) and fluorine at position 4 on the phenyl ring.
  • Impact : The ortho-chloro substitution may sterically hinder interactions with planar binding pockets compared to the meta-chloro isomer.

Physicochemical Properties :

  • Molecular formula : C₁₁H₁₃ClFN (identical to the target compound).
  • Molecular weight : 213.68 g/mol .
  • Synthetic Relevance : Both isomers are intermediates in the synthesis of bioactive molecules, but positional isomerism can lead to divergent pharmacological profiles.

(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Structural Differences :

  • Backbone : Cyclopropane ring is directly attached to the phenyl group (lacks the ethyl spacer).
  • Stereochemistry : Chiral centers at C1 and C2 introduce enantioselectivity in target binding.

Functional Implications :

  • Molecular weight : ~199.66 g/mol (smaller due to missing ethyl group) .

N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine

Structural Differences :

  • Halogenation : Lacks the 4-fluoro substituent.
  • Electronic profile : Reduced electron-withdrawing effects compared to the chloro-fluoro analog.

Collision Cross-Section Analysis :

  • SMILES : CC(C1=CC=CC=C1Cl)NC2CC2 .
  • Predicted interactions : The absence of fluorine may reduce dipole interactions in biological systems, altering pharmacokinetics .

Research Implications

  • Positional isomerism : The 3-chloro-4-fluoro substitution (target compound) may optimize interactions with hydrophobic pockets in enzymes compared to its 2-chloro-4-fluoro analog .
  • Stereochemical considerations : Chiral derivatives like (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine highlight the importance of enantiopure synthesis for targeted drug design .

Biological Activity

N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine is an organic compound with a unique structure that includes a cyclopropane ring, an amine group, and a phenyl group substituted with chlorine and fluorine. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃ClF
  • Molecular Weight : 213.68 g/mol
  • Structure : Characterized by a cyclopropane ring attached to an ethyl chain linked to a 3-chloro-4-fluorophenyl group.

The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and stability, which may improve its interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as receptors and enzymes:

  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and leading to downstream biological effects.
  • Enzyme Inhibition : It can inhibit the activity of certain enzymes, affecting metabolic pathways crucial for cellular function.

Biological Activity Overview

Research indicates that this compound may have various therapeutic potentials:

  • Antitumor Activity : Initial studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, warranting further investigation into its effects on mood disorders or neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary data indicate possible activity against specific bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes findings from various studies on related compounds:

CompoundStructural FeaturesBiological ActivityReference
A3-Chloro-4-fluorophenylModerate cytotoxicity against cancer cells
B2-Chloro-5-fluorophenylHigh antibacterial activity
C4-FluorophenylNeuroprotective effects in models of neurodegeneration

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for development as an anticancer agent.
  • Neuropharmacological Assessment :
    • Research on animal models demonstrated that the compound could influence behavior in tests for anxiety and depression, indicating a possible role in treating mood disorders.
  • Antimicrobial Activity :
    • In vitro assays showed that this compound exhibited inhibitory effects against select bacterial pathogens, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a halogenated aromatic precursor (e.g., 3-chloro-4-fluorobenzyl chloride) followed by amination with cyclopropanamine. Key steps include:
  • Cyclopropanation : Use a zinc-copper couple or transition-metal catalysts (e.g., palladium) to form the cyclopropane ring .
  • Amination : React the intermediate with cyclopropanamine under basic conditions (e.g., K₂CO₃ in toluene) to introduce the amine group .
    Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.
  • Temperature control : Maintain 60–80°C to balance reaction speed and side-product formation .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for improved yields in cross-coupling steps .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The cyclopropane ring protons (~δ 0.5–1.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 213.68 for [M+H]⁺) and fragments like the chlorophenyl moiety .
  • X-ray Crystallography : Use SHELX software for structure refinement. The cyclopropane ring’s bond angles (~60°) and torsional strain can be validated against crystallographic data .

Q. What initial biological screening approaches are used to assess its potential bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or cytochrome P450 enzymes at varying concentrations (1–100 µM). Use fluorometric or colorimetric substrates (e.g., Amplex Red for MAO-B) .
  • Receptor binding studies : Radioligand displacement assays (e.g., [³H]serotonin for 5-HT receptors) quantify affinity (IC₅₀ values). Ensure purity >95% (via HPLC) to avoid false positives .

Advanced Research Questions

Q. How can computational chemistry predict the interaction of this compound with biological targets, and what are the limitations?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors). The fluorophenyl group’s electron-withdrawing effects may enhance π-π stacking .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories. Limitations include force field inaccuracies for strained cyclopropane rings .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier penetration, but experimental validation is critical .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Comparative assay standardization : Re-test activity under uniform conditions (pH 7.4, 37°C) using cell lines (e.g., HEK293 for receptor studies).
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidized cyclopropane) that may interfere with assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with Br) to isolate substituent effects on activity .

Q. How does stereochemistry influence its reactivity and bioactivity?

  • Methodological Answer :
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray .
  • Enantiomer-specific assays : Test (R)- and (S)-forms in kinase inhibition assays. The ethyl group’s spatial orientation may sterically hinder binding to ATP pockets .

Q. What experimental designs mitigate stability issues during long-term storage?

  • Methodological Answer :
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Lyophilization or storage under argon increases shelf life .
  • Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrin complexes to prevent oxidative ring-opening of the cyclopropane .

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